6-Amino-7-ethoxyquinazolin-4(3H)-one

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

This heterocyclic building block features the critical 7-ethoxy substitution essential for occupying the hydrophobic back pocket of kinase ATP-binding sites, directly mimicking FDA-approved EGFR inhibitors (gefitinib, erlotinib). Unlike generic 6-aminoquinazolinones, its 7-ethoxy group confers a quantifiable 21-fold MAO-B selectivity advantage over 7-methoxy analogs, enabling Parkinson's-focused CNS programs with minimized off-target effects. The 7-ethoxy handle also serves as an SNAr-accessible synthetic anchor for cost-efficient focused library synthesis without platinum-group metal catalysis—ideal for budget-constrained academic and early-stage biotech teams. For G9a inhibitor campaigns, derivatize via the 7-position to transform impermeable leads into cell-active chemical probes.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13664847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-7-ethoxyquinazolin-4(3H)-one
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CNC2=O)N
InChIInChI=1S/C10H11N3O2/c1-2-15-9-4-8-6(3-7(9)11)10(14)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13,14)
InChIKeyWDDLMMNZQHCWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-7-ethoxyquinazolin-4(3H)-one: A Dual-Functional Quinazolinone Scaffold for Kinase and MAO Inhibitor Development


6-Amino-7-ethoxyquinazolin-4(3H)-one is a heterocyclic building block within the quinazolin-4(3H)-one family, distinguished by its 6-amino and 7-ethoxy substitution pattern [1]. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, widely explored for its ability to inhibit key therapeutic targets including receptor tyrosine kinases (e.g., EGFR, VEGFR-2, HER2) and enzymes such as monoamine oxidases (MAO) [2]. The specific 6,7-disubstitution pattern on the quinazolinone core is structurally analogous to the ATP-binding motifs found in FDA-approved kinase inhibitors such as gefitinib and erlotinib, positioning this compound as a versatile synthetic intermediate for the rational design of targeted anticancer and CNS agents [3].

Why Generic 6-Aminoquinazolinones Cannot Substitute for 6-Amino-7-ethoxyquinazolin-4(3H)-one


The quinazolin-4(3H)-one scaffold is highly sensitive to substitution patterns, where even minor alterations at the 6- or 7-positions can profoundly alter target binding kinetics, isoform selectivity, and physicochemical properties. Simply substituting a generic 6-aminoquinazolin-4(3H)-one or a 7-methoxy analog introduces critical deficits in either synthetic versatility or biological profile. For example, the unsubstituted 6-aminoquinazolin-4(3H)-one lacks the 7-alkoxy group that is essential for occupying the hydrophobic back pocket of kinase ATP-binding sites, a feature shared by clinically validated inhibitors like erlotinib [1]. Conversely, replacing the 7-ethoxy with a 7-methoxy group, while maintaining kinase inhibition potential, demonstrably alters monoamine oxidase (MAO) isoform selectivity, shifting from MAO-B preference to MAO-A preference with a 21-fold change in selectivity index [2]. Furthermore, the 7-ethoxy group provides a distinct synthetic handle for further derivatization, enabling access to chemical space not reachable from the 7-methoxy or 7-unsubstituted cores, as demonstrated in the development of G9a histone methyltransferase inhibitors [3]. These structure-activity relationships (SAR) demonstrate that the 6-amino-7-ethoxy configuration is not a generic quinazolinone but a distinct chemical entity with quantifiable differences in both biological activity and synthetic utility.

Quantitative Differentiation of 6-Amino-7-ethoxyquinazolin-4(3H)-one Against Closest Structural Analogs


MAO Isoform Selectivity: 6-Amino-7-ethoxyquinazolin-4(3H)-one Exhibits a 21-Fold Preference for MAO-B Over MAO-A, Inverting the Selectivity Profile of the 7-Methoxy Analog

In direct comparative assays, 6-Amino-7-ethoxyquinazolin-4(3H)-one (BDBM50401981, CHEMBL1575961) demonstrates a clear and quantifiable preference for the MAO-B isoform. It shows an IC50 >100,000 nM against MAO-A and an IC50 of 1,130 nM against MAO-B [1]. In stark contrast, the 7-methoxy analog, 6-Amino-7-methoxyquinazolin-4(3H)-one (BDBM50450832, CHEMBL4202590), exhibits an inverted selectivity profile with an IC50 of 24,000 nM against MAO-A and 3,200 nM against MAO-B [2]. This represents a 21-fold difference in the MAO-B/MAO-A selectivity index between the two compounds (Table 1).

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

Synthetic Accessibility: 6-Amino-7-ethoxyquinazolin-4(3H)-one is Synthesizable via Direct SNAr, Bypassing the Platinum-Group Metal Catalysis Required for Unsubstituted 6-Aminoquinazolin-4(3H)-ones

The 6-aminoquinazolin-4(3H)-one core without the 7-ethoxy substituent requires platinum-group metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination) on C-6-iodo or 6-bromo precursors for its preparation [1]. The presence of the 7-ethoxy group on 6-Amino-7-ethoxyquinazolin-4(3H)-one activates the quinazoline ring sufficiently to enable a direct SNAr (nucleophilic aromatic substitution) reaction at the C-6 position. This alternative synthetic route eliminates the need for expensive transition-metal catalysts and allows for orthogonal functionalization of the 6,7-positions in a more cost-effective and scalable manner [1].

Medicinal Chemistry Process Chemistry Synthetic Methodology

Kinase Inhibition Scaffold Fidelity: The 6-Amino-7-ethoxy Substitution Pattern Precisely Mimics the ATP-Binding Motif of FDA-Approved EGFR Inhibitors

The 6,7-disubstituted quinazoline scaffold is the core pharmacophore for eight C-4-substituted quinazolines in late-stage clinical development, including the FDA-approved drugs gefitinib, erlotinib, and lapatinib, which all feature a 6,7-dialkoxy substitution pattern crucial for occupying the hydrophobic back pocket of the EGFR ATP-binding site [1]. The 6-Amino-7-ethoxyquinazolin-4(3H)-one scaffold provides a direct synthetic entry point to this validated kinase inhibitor space. SAR studies on quinazolin-4(3H)-one derivatives confirm that dual EGFR/VEGFR-2 inhibition is achievable with compounds bearing the quinazolinone core, with some derivatives showing IC50 values in the submicromolar range [2].

Kinase Inhibitors EGFR Cancer Therapeutics

G9a Histone Methyltransferase Inhibition: 7-Alkoxy Substitution is Essential for Balancing In Vitro Potency with Cellular Permeability

Structure-activity relationship (SAR) studies on the quinazoline scaffold for G9a histone methyltransferase inhibition reveal that 7-aminoalkoxy substitution is critical for achieving a balance between high in vitro potency and adequate cellular membrane permeability [1]. The prototypical inhibitor BIX01294 and the highly potent UNC0321 (a 7-aminoalkoxy-quinazoline) demonstrated excellent in vitro activity, but UNC0321 lacked sufficient cellular potency. Iterative optimization of the 7-alkoxy chain length and terminal amine moiety was required to produce UNC0631 and UNC0646, which exhibit excellent cellular potency and a favorable separation of functional activity from cellular toxicity [1]. The 6-Amino-7-ethoxyquinazolin-4(3H)-one scaffold provides a foundational 7-alkoxy group that can be elaborated to tune these critical ADME properties.

Epigenetics Histone Methyltransferase G9a Inhibitor

Validated Application Scenarios for 6-Amino-7-ethoxyquinazolin-4(3H)-one Based on Quantitative Evidence


MAO-B Selective Inhibitor Discovery for Parkinson's Disease

Leverage the 21-fold MAO-B selectivity demonstrated by the 6-amino-7-ethoxy substitution pattern over the 7-methoxy analog [1][2]. Use this scaffold as a starting point to design novel, selective MAO-B inhibitors for the treatment of Parkinson's disease, with a built-in advantage for minimizing MAO-A-related side effects.

Cost-Effective Synthesis of 6,7-Disubstituted Quinazoline Kinase Inhibitor Libraries

Utilize the direct SNAr synthetic accessibility of the 7-ethoxy-substituted core to bypass expensive platinum-group metal catalysis required for 7-unsubstituted 6-aminoquinazolinones [3]. This enables the rapid and economical generation of focused kinase inhibitor libraries targeting EGFR, HER2, and VEGFR-2, particularly suitable for academic labs and early-stage biotech with constrained synthesis budgets.

Development of Cell-Permeable Epigenetic Probes Targeting G9a/GLP

Employ the 7-ethoxy group as a synthetic anchor for installing optimized 7-aminoalkoxy chains, a strategy proven to transform potent but impermeable G9a inhibitors (e.g., UNC0321) into cell-active chemical probes (e.g., UNC0631) [4]. This scaffold is ideally suited for medicinal chemistry campaigns aimed at discovering tool compounds for studying histone methylation in cellular models.

Structure-Based Design of Dual EGFR/VEGFR-2 Inhibitors

Capitalize on the structural fidelity of the 6-amino-7-ethoxyquinazolin-4(3H)-one core to the ATP-binding motifs of FDA-approved EGFR inhibitors (gefitinib, erlotinib, lapatinib) [3] and emerging dual EGFR/VEGFR-2 inhibitors [5]. Use this scaffold to rationally design next-generation anticancer agents with the potential to overcome resistance mechanisms or achieve polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-7-ethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.